1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate is a heterocyclic organic compound with the molecular formula C12H23ClN2O4. It is known for its unique structure, which includes a diazepane ring substituted with tert-butyl and methyl groups.
Preparation Methods
The synthesis of 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate typically involves the following steps:
Intramolecular Cyclization: The chiral 1,4-diazepane can be constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol.
Industrial Production: Large-scale production methods may involve the use of tert-butyl and methyl-substituted precursors under controlled reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, leading to the formation of various derivatives
Scientific Research Applications
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 1,4-diazepane-1-carboxylate: This compound has a similar diazepane ring but lacks the methyl substitution.
tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride: This compound is similar but includes a hydrochloride group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
GKLMJKMPXLLQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC |
Origin of Product |
United States |
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